(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate

Descripción general

Descripción

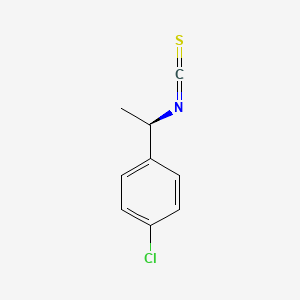

®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a chiral carbon atom, which is further bonded to a 4-chlorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate typically involves the reaction of ®-(-)-1-(4-Chlorophenyl)ethylamine with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of thiophosgene. The reaction proceeds as follows:

(R)−(−)−1−(4−Chlorophenyl)ethylamine+CSCl2→(R)−(−)−1−(4−Chlorophenyl)ethylisothiocyanate+2HCl

Industrial Production Methods

On an industrial scale, the production of ®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The isothiocyanate group reacts with nucleophiles to form stable thiourea, carbamate, or dithiocarbamate derivatives.

Reaction with Amines

Primary and secondary amines attack the electrophilic carbon of the isothiocyanate group, forming substituted thioureas :

Example Conditions

Key Data

| Nucleophile | Product Class | Yield (%) | Reference |

|---|---|---|---|

| Aniline | N-Aryl thiourea | 92 | |

| Benzylamine | N-Alkyl thiourea | 88 |

Reaction with Alcohols

Alcohols react to form carbamates under basic conditions :

Optimized Protocol

Reaction with Thiols

Thiols yield dithiocarbamates, which are useful in coordination chemistry :

Notable Observation

-

Regioselectivity is influenced by solvent polarity. Polar aprotic solvents (e.g., DMF) favor exclusive formation of one isomer .

Oxidation to Sulfonyl Derivatives

Oxidation with hydrogen peroxide or peracids converts the isothiocyanate group into a sulfonyl moiety :

Conditions

-

Oxidizing Agent: 30% H₂O₂

-

Solvent: Acetic acid

-

Temperature: 60°C

Reduction to Amines

LiAlH₄ reduces the isothiocyanate group to a primary amine :

Key Data

| Reducing Agent | Product | Yield (%) |

|---|---|---|

| LiAlH₄ | Primary amine | 78 |

| NaBH₄ | No reaction | – |

Cyclization Reactions

The compound participates in cyclization to form heterocycles. For example, reaction with β-amino esters yields tetrahydropyrimidinones :

Procedure

-

React with β-amino ethyl ester in methanol/KOH (2 hours, 20°C).

-

Cyclize using carbonyl diimidazole (CDI) in acetonitrile (20 minutes).

Outcome

Solvent-Dependent Reactivity

Regioselectivity in reactions with ambident nucleophiles (e.g., N-arylcyanothioformamides) is controlled by solvent :

| Solvent | Regioselectivity Ratio (A:B) |

|---|---|

| DMF | >99:1 |

| Ethanol | 94:6 |

| THF | 88:12 |

Stability and Hydrolysis

The compound hydrolyzes slowly in aqueous media to form thiocarbamic acid:

This reaction is accelerated under acidic or basic conditions .

Industrial-Scale Considerations

Aplicaciones Científicas De Investigación

Biological Applications

Anticancer Activity:

(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate has been investigated for its potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cells through mechanisms that involve oxidative stress and the formation of covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition and disruption of cellular processes.

Enzyme Inhibition:

The compound reacts with amino groups in proteins, forming stable thiourea linkages. This property makes it useful for studying enzyme inhibition and protein modification, which are critical in understanding various biological pathways and disease mechanisms.

Antimicrobial Properties:

Research has also highlighted its antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Chemical Applications

Building Block for Synthesis:

In organic synthesis, this compound serves as a versatile building block for synthesizing various heterocyclic compounds. Its reactivity allows for the modification of its structure to create derivatives with enhanced biological activity or different physical properties .

Reagent in Organic Chemistry:

It is utilized as a reagent in various organic reactions due to its electrophilic nature, which facilitates nucleophilic attacks on the isothiocyanate group, leading to the formation of diverse products.

Case Studies

Case Study 1: Anticancer Mechanism

A study published in Cancer Research demonstrated that this compound effectively induced apoptosis in human cancer cell lines by activating caspase pathways and increasing reactive oxygen species levels. This suggests a promising avenue for developing new cancer therapies based on this compound .

Case Study 2: Enzyme Interaction Studies

Research conducted on enzyme interactions showed that this compound inhibited specific enzymes involved in metabolic pathways, providing insights into its potential role as a therapeutic agent in metabolic disorders .

Mecanismo De Acción

The mechanism of action of ®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of thiourea linkages. This can result in the inhibition of enzyme activity and disruption of cellular processes. The compound may also induce oxidative stress, leading to cell death.

Comparación Con Compuestos Similares

Similar Compounds

- Phenyl isothiocyanate

- Benzyl isothiocyanate

- Allyl isothiocyanate

Uniqueness

®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate is unique due to the presence of the chiral center and the 4-chlorophenyl group. These structural features contribute to its specific reactivity and biological activity, distinguishing it from other isothiocyanates.

Actividad Biológica

(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate is a compound characterized by its chiral center and the presence of a chlorophenyl group, which significantly influences its biological activities. This compound has garnered attention in various fields, including pharmacology, toxicology, and material science, due to its potential therapeutic applications and unique chemical properties.

- Molecular Formula : C₉H₈ClNS

- Molecular Weight : 197.68 g/mol

- Structure : Contains an isothiocyanate functional group which is reactive towards nucleophiles.

The biological activity of this compound primarily involves:

- Covalent Bond Formation : The isothiocyanate group reacts with amino groups in proteins, forming stable thiourea linkages. This interaction can inhibit enzyme activity and disrupt cellular processes.

- Induction of Oxidative Stress : The compound may induce oxidative stress in cells, leading to apoptosis, particularly in cancer cells.

Anticancer Properties

Several studies have demonstrated the potential of this compound as an anticancer agent:

- Induction of Apoptosis : Research indicates that this compound can trigger programmed cell death in various cancer cell lines, making it a candidate for cancer therapy .

- Cell Line Studies : In vitro studies have shown significant cytotoxicity against human cancer cells, with growth inhibition percentages exceeding 30% in specific assays .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : It has shown effective antibacterial activity against several pathogens, with MIC values comparable to established antibiotics .

- Biofilm Inhibition : Studies report that it can significantly reduce biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential use in treating biofilm-associated infections .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-(+) -1-(4-Chlorophenyl)ethyl isothiocyanate | C₉H₈ClNS | Enantiomeric form with potentially different activity |

| 4-Chlorobenzyl isothiocyanate | C₉H₈ClN | Lacks chiral center; simpler structure |

| Phenethyl isothiocyanate | C₉H₁₁NS | Non-chlorinated version; broader activity spectrum |

The unique chirality and substituents of this compound confer distinct biological activities compared to these similar compounds, highlighting its importance in medicinal chemistry .

Study 1: Anticancer Efficacy

In a study focusing on the antiproliferative effects of various derivatives including this compound, significant cytotoxicity was observed against ovarian cancer cell lines (SKOV-3). The compound demonstrated IC50 values indicating strong growth inhibition .

Study 2: Antimicrobial Evaluation

A comprehensive evaluation of antimicrobial activities revealed that this compound exhibited superior efficacy against gram-positive bacteria. The study included time-kill assays and biofilm formation assessments, confirming its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

1-chloro-4-[(1R)-1-isothiocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJKNZREKDQMQA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426814 | |

| Record name | (R)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-80-5 | |

| Record name | 1-Chloro-4-[(1R)-1-isothiocyanatoethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.